molecular formula C22H28N4O2 B10994191 N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B10994191
M. Wt: 380.5 g/mol
InChI Key: KWNCHZAABBVJAP-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a synthetic small molecule featuring a benzimidazole core linked to a substituted tetrahydro-2H-pyran moiety via an acetamide bridge. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs).

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H28N4O2/c1-16(2)13-20-24-18-6-5-17(14-19(18)25-20)23-21(27)15-22(7-11-28-12-8-22)26-9-3-4-10-26/h3-6,9-10,14,16H,7-8,11-13,15H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

KWNCHZAABBVJAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-methylpropyl Group: Alkylation of the benzimidazole core using an alkyl halide in the presence of a base.

    Synthesis of the Pyrrole-Tetrahydropyran Moiety: This involves the cyclization of a suitable precursor, such as a dihydropyran derivative, with pyrrole under acidic or basic conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzimidazole and pyrrole-tetrahydropyran moieties using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Alkylated or acylated derivatives of the benzimidazole nitrogen.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. The benzimidazole core is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are known for their activity against various diseases, including cancer and infectious diseases. The addition of the pyrrole-tetrahydropyran moiety may enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide likely involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The pyrrole-tetrahydropyran moiety may enhance binding affinity or selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Notes on Evidence Limitations

  • Patent Focus: and emphasize synthetic routes for quinoline-linked acetamides, limiting comparative pharmacological insights .
  • Diversity of Sources : Chemical databases (–4) list analogs with varied scaffolds but lack mechanistic or clinical data, restricting functional comparisons.

Biological Activity

N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide, also known by its CAS number 1630832-58-4, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is C22H28N4O2, with a molecular weight of 380.5 g/mol. The structure consists of a benzimidazole moiety linked to a tetrahydropyran derivative, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight380.5 g/mol
CAS Number1630832-58-4

Pharmacological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Benzimidazole derivatives are often explored for their anticancer properties. Studies have shown that they can inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Compounds containing benzimidazole and tetrahydropyran structures have demonstrated antimicrobial effects against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
  • CNS Activity : Some studies suggest that these compounds may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Study 1: Anticancer Potential

A study published in PloS One examined the effects of benzimidazole derivatives on colorectal cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

Research highlighted in European Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antimicrobial activity. The study found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Study 3: Anti-inflammatory Mechanisms

In another investigation published in Journal of Medicinal Chemistry, the anti-inflammatory properties of benzimidazole derivatives were assessed using animal models. The findings suggested that these compounds could significantly reduce markers of inflammation and pain .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the benzimidazole ring can enhance biological activity while minimizing toxicity.

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